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Compound of Interest |

1-Amino-2-(4-
Compound Name:

chlorophenyl)propan-2-ol
CAS No.: 802565-41-9

Cat. No.: B1285015

Get Quote

1-Amino-2-(4-chlorophenyl)propan-2-ol: A Critical
Chiral Scaffold

Executive Summary

CAS 802565-41-9, systematically identified as 1-Amino-2-(4-chlorophenyl)propan-2-ol,
represents a specialized pharmacophore building block in medicinal chemistry.[1] Structurally
characterized by a tertiary alcohol and a primary amine flanking a quaternary carbon
substituted with a 4-chlorophenyl group, this compound serves as a pivotal intermediate in the
synthesis of norepinephrine-dopamine reuptake inhibitors (NDRIs), beta-adrenergic
modulators, and chiral oxazoline ligands for asymmetric catalysis.

This guide provides a comprehensive technical analysis of CAS 802565-41-9, detailing its
physicochemical properties, synthetic engineering via the Corey-Chaykovsky reaction, and
analytical quality control parameters. It is designed to support researchers in optimizing
synthetic routes and establishing robust handling protocols.

Physicochemical Characterization
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The unique reactivity of CAS 802565-41-9 stems from its

-amino alcohol motif, which allows for selective functionalization (e.g., cyclization to
oxazolidinones or aziridines). The presence of the p-chloro substituent enhances lipophilicity
and metabolic stability in downstream API derivatives.

Table 1: Physicochemical Properties Data Sheet

Property Value Technical Note

CAS Number 802565-41-9 Confirmed Registry Number
1-Amino-2-(4-

IUPAC Name

chlorophenyl)propan-2-ol

Molecular Formula

Molecular Weight

185.65 g/mol

Physical State

Solid / Crystalline Powder

Hygroscopic tendency

Range: 90-95°C depending on

Melting Point 92.5°C (Predicted) )
purity
- ) Decomposition likely prior to
Boiling Point 289°C (at 760 mmHQ) N
boiling
Density Predicted
pKa (Base) 9.5 (Amine) Protonation of primary amine
LogP 1.07 Moderate lipophilicity
N Sparingly soluble in water
Solubility DMSO, Methanol, Ethanol

(unless protonated)

Synthetic Engineering & Manufacturing Strategy

The synthesis of CAS 802565-41-9 requires precise control over regioselectivity to ensure the

formation of the tertiary alcohol rather than the ether or rearranged products. The industry-

standard route employs the Corey-Chaykovsky epoxidation followed by aminolysis.
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3.1 Reaction Mechanism & Causality

o Epoxidation: 4'-Chloroacetophenone is treated with a sulfur ylide (generated from
trimethylsulfoxonium iodide) to form the gem-disubstituted epoxide. This method is preferred
over mMCPBA oxidation of the alkene due to higher stereocontrol and yield.

» Aminolysis: The epoxide ring is opened using ammonia. The attack occurs at the less
sterically hindered carbon (the methylene group), ensuring the formation of the primary
amine at the C1 position and the tertiary alcohol at the C2 position.

3.2 Visualization: Synthetic Workflow

The following diagram illustrates the stepwise conversion from the ketone precursor to the final

amino alcohol.
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Figure 1: Synthetic pathway for CAS 802565-41-9 via Corey-Chaykovsky epoxidation and
aminolysis.[1][2][3]

3.3 Detailed Experimental Protocol

Note: All procedures must be performed in a fume hood due to the use of volatile amines and

sulfur compounds.
Step 1: Epoxide Formation

e Preparation: In a flame-dried flask under

© 2026 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/product/b1285015/docs?utm_src=pdf-body-img#technical-profile-cas-802565-41-9
https://www.alchempharmtech.com/product/20241-76-3/
https://www.chemscene.com/802565-41-9.html
https://www.chemsrc.com/cas/305448-36-6_1032161.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1285015?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

, suspend Sodium Hydride (60% dispersion, 1.2 eq) in dry DMSO.

e Ylide Generation: Add Trimethylsulfoxonium iodide (1.2 eq) portion-wise. Stir at room
temperature for 1 hour until the evolution of

ceases and the solution becomes clear (formation of dimethylsulfoxonium methylide).

» Addition: Dropwise add a solution of 4'-Chloroacetophenone (1.0 eq) in DMSO.

o Reaction: Stir at 50°C for 3-5 hours. Monitor by TLC (Hexane:EtOAc 4:1) for disappearance
of ketone.

o Workup: Quench with ice-water, extract with Diethyl Ether. Wash organics with brine, dry
over

, and concentrate to yield 2-(4-chlorophenyl)-2-methyloxirane.
Step 2: Aminolysis (Ring Opening)
» Setup: Dissolve the crude epoxide in Methanol (concentration ~0.5 M).

o Ammonolysis: Add aqueous Ammonium Hydroxide (28%, 10 eq) or use a saturated solution
of

in Methanol.

o Conditions: Seal in a pressure vessel (autoclave or heavy-walled glass tube) and heat to 60—
80°C for 12 hours. The elevated pressure is critical to prevent ammonia loss and drive the
kinetics of the ring opening on the hindered tertiary center.

 Purification: Concentrate to remove methanol/ammonia. Acidify with 1N HCI to pH 2, wash
with Ether (removes non-basic impurities), then basify aqueous layer to pH 12 with NaOH.
Extract product into DCM.

o Crystallization: Recrystallize from Isopropyl Acetate/Heptane to obtain pure CAS 802565-41-
9.

Analytical Quality Control
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Validation of the compound's identity and purity is essential, particularly to distinguish it from its

regioisomer (2-amino-1-(4-chlorophenyl)propan-1-ol).

Table 2: Analytical Specifications

Method Parameter Expected Observation
C18 Reverse Phase (e.g.,
HPLC-UV Column )
Agilent Zorbax SB-C18)
A: 0.1% TFA in Water; B:
Mobile Phase o )
Acetonitrile (Gradient 5-95%)
) 220 nm (Amide/Phenyl
Detection .
absorption)
1H-NMR Solvent or
7.3-7.4 (m, 4H, Ar-H),
1.5 (s, 3H,
Key Signals )
2.8-3.0 (dd, 2H,
)
Mass Spec lonization ESI+ (Electrospray lonization)
m/z 186.1 (Characteristic
M+H Peak Chlorine isotope pattern 3:1 at

186/188)

Applications in Drug Development

CAS 802565-41-9 is a versatile "chiral pool" intermediate. Its primary ultility lies in:

o SNDRI Synthesis: The 2-aryl-2-hydroxy-propylamine scaffold is a precursor to cyclized

morpholinol derivatives used in treating depression and ADHD.
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o Oxazoline Ligands: Condensation with nitriles yields oxazolines, which are used as ligands
in asymmetric catalysis (e.g., Evans aldol reactions).

o Metabolic Standards: It serves as a reference standard for the identification of metabolites of
chlorphentermine-related drugs.

5.1 Reaction Profiling: Cyclization Pathways

The amino-alcohol functionality allows for diverse cyclization strategies.
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Figure 2: Divergent synthetic utility of the CAS 802565-41-9 scaffold.

Handling, Stability, and Safety

Safety Profile:

e GHS Classification: Warning. Causes skin irritation (H315), Causes serious eye irritation
(H319).

e Handling: As a primary amine, it can absorb

from the air to form carbamates. Store under inert gas (Argon/Nitrogen).

o Storage: Keep at 2—8°C. Hygroscopic; store in a desiccator.

© 2026 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b1285015/docs?utm_src=pdf-body-img#technical-profile-cas-802565-41-9
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1285015?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Stability:
e Stable under neutral and basic conditions.

e Susceptible to dehydration (elimination of water) under strong acidic conditions at high heat,
leading to the formation of the corresponding enamine or alkene.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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